Naphthalene, decahydro-1,6-dimethyl-3-octyl-

Catalog No.
S14501121
CAS No.
56248-64-7
M.F
C20H38
M. Wt
278.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene, decahydro-1,6-dimethyl-3-octyl-

CAS Number

56248-64-7

Product Name

Naphthalene, decahydro-1,6-dimethyl-3-octyl-

IUPAC Name

1,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

InChI

InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-14-17(3)20-12-11-16(2)13-19(20)15-18/h16-20H,4-15H2,1-3H3

InChI Key

WYTZEEPRHZJJSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(C2CCC(CC2C1)C)C

Naphthalene, decahydro-1,6-dimethyl-3-octyl- is a saturated polycyclic hydrocarbon, specifically classified as a decahydronaphthalene derivative. Its chemical formula is C20H38C_{20}H_{38} with a molecular weight of approximately 278.5 g/mol. This compound features a complex structure characterized by two methyl groups and an octyl chain attached to a decahydronaphthalene framework. The systematic IUPAC name for this compound is 1,6-dimethyl-3-octyldecahydronaphthalene, and it has the CAS Registry Number 56248-64-7 .

The compound is known for its hydrophobic properties, making it insoluble in water but soluble in organic solvents. Its structure contributes to its unique physical and chemical properties, which are relevant in various applications.

Typical of saturated hydrocarbons. These include:

  • Hydrogenation: The compound can be further hydrogenated to form more saturated derivatives.
  • Oxidation: Under specific conditions, it can be oxidized to produce alcohols or ketones.
  • Substitution Reactions: The presence of methyl and octyl groups allows for electrophilic substitution reactions, although these are less common due to the stability of the saturated structure.

Naphthalene, decahydro-1,6-dimethyl-3-octyl- can be synthesized through several methods:

  • Catalytic Hydrogenation: Starting from naphthalene derivatives or dimethyl-naphthalenes, hydrogenation can be performed using catalysts such as palladium or platinum under high pressure.
  • Alkylation Reactions: The compound can be synthesized by alkylating decahydronaphthalene with octyl halides in the presence of strong bases.
  • Thermal Cracking: High-temperature processes can also yield this compound from larger hydrocarbons by breaking down complex structures into simpler ones.

Naphthalene, decahydro-1,6-dimethyl-3-octyl- finds applications across various industries:

  • Fragrance Industry: Used as a base or intermediate in the synthesis of fragrances due to its pleasant odor profile.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other organic compounds.
  • Solvent

Studies on the interactions of naphthalene derivatives with biological systems indicate that they may affect cellular processes and enzyme activities. For instance, certain naphthalene derivatives have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways in organisms .

Furthermore, research indicates potential interactions with cellular membranes due to their hydrophobic nature, which may influence membrane fluidity and permeability.

Several compounds share structural similarities with naphthalene, decahydro-1,6-dimethyl-3-octyl-. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
NaphthaleneC10H8Aromatic structure; volatile; used in mothballs
DecahydronaphthaleneC10H18Fully saturated; used as a solvent
1-Methyl-naphthaleneC11H10Contains one methyl group; aromatic
2-Ethyl-naphthaleneC12H10Ethyl group addition; aromatic
Naphthalene, decahydro-2,6-dimethyl-3-octyl-C20H38Different methyl positioning; similar hydrophobicity

Naphthalene, decahydro-1,6-dimethyl-3-octyl-'s unique combination of two methyl groups and an octyl chain differentiates it from other naphthalene derivatives by enhancing its hydrophobic characteristics while maintaining stability against oxidation reactions.

XLogP3

9.2

Exact Mass

278.297351212 g/mol

Monoisotopic Mass

278.297351212 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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